REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH2:11]([O:18][CH2:19][C:20]1[CH:25]=[C:24](Cl)[N:23]=[CH:22][N:21]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1CCN2C(=NCCC2)CC1>C(#N)C>[CH2:11]([O:18][CH2:19][C:20]1[N:21]=[CH:22][N:23]=[C:24]([O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:25]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
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Name
|
|
Quantity
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1.33 g
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Type
|
reactant
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Smiles
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OC=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)OCC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 16 h at rt the solution is concentrated under reduced pressure
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Duration
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16 h
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Type
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CUSTOM
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Details
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The residue is purified by FCC (EtOAc/Heptane from 0% to 40%)
|
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OCC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |